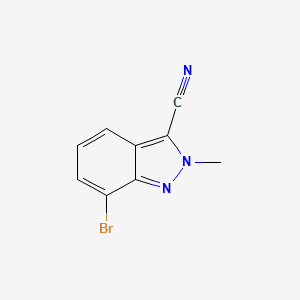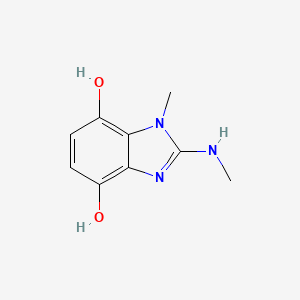
Lurasidone Sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lurasidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia . It was developed by Dainippon Sumitomo Pharma and approved by the U.S. Food and Drug Administration (FDA) for the treatment of schizophrenia . The mechanism of action of lurasidone in the treatment of schizophrenia and bipolar depression is unclear .
Synthesis Analysis
The synthesis of Lurasidone involves several complex chemical reactions . Traditional methods used for the synthesis of vinyl sulfones include olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and the use of vinyl sulfones to arrive at highly functionalized targets .Molecular Structure Analysis
Lurasidone is principally metabolized by cytochrome P450 (CYP) 3A4 with minor metabolites . It does not significantly inhibit or induce CYP450 hepatic enzymes . Two novel degradation products were observed under free radical-mediated oxidative and solution photolytic conditions .Chemical Reactions Analysis
Lurasidone is a potent antagonist at dopamine D2, serotonin 5-HT2A and 5-HT7 receptors, and partial agonist at 5-HT1A receptors . It has limited bioavailability after oral ingestion, and should be taken with at least 350 kcal of food .Physical And Chemical Properties Analysis
Lurasidone is a benzisothiazol derivative . A 40 mg dose results in peak plasma concentrations in 1–3 h, a mean elimination half-life of 18 h (mostly eliminated in the feces), and apparent volume of distribution of 6173 L . It is approximately 99% bound to serum plasma proteins .Aplicaciones Científicas De Investigación
Treatment of Schizophrenia
Lurasidone is used in the treatment of schizophrenia . It has been found to be particularly effective in managing depressive symptoms in people with schizophrenia . It also alleviates the positive and negative symptoms associated with the illness .
Treatment of Bipolar Depression
Lurasidone is also used for the treatment of bipolar depression . It has shown efficacy in managing depressive symptoms in patients with this condition .
Treatment of First-Episode Psychosis
The efficacy of Lurasidone in treating patients with first-episode psychosis who present with predominant depressive symptoms suggests that this medication may be a valuable treatment option not only for established cases of schizophrenia but also for individuals in the early stages of the illness .
Solubility and Stability Enhancement
Research has been conducted to improve the solubility and stability of Lurasidone Hydrochloride by the formation of higher-order inclusion complexes with Hydroxypropyl-β-cyclodextrin . This could potentially improve the drug’s effectiveness and patient compliance .
Minimal Effects on Body Weight, Glucose, and Lipid Parameters
Lurasidone has been found to be well-tolerated with minimal effects on body weight, and glucose and lipid parameters . This makes it a safer option for long-term use compared to other antipsychotic medications that may have significant metabolic side effects .
Resistance to Alkaline Hydrolysis and Oxidation
Lurasidone Hydrochloride presents the isoindole-1,3-dione ring, which is highly susceptible to alkaline hydrolysis, and the benzisothiazole ring, which is susceptible to a lesser extent to oxidation . The formation of higher-order inclusion complexes with Hydroxypropyl-β-cyclodextrin can increase the resistance of Lurasidone Hydrochloride to these reactions, improving its stability .
Mecanismo De Acción
Target of Action
Lurasidone Sulfone, also known as Lurasidone, is an atypical antipsychotic that primarily targets Dopamine-2 (D2) , Serotonin 5-HT2A , and 5-HT7 receptors . It also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
Lurasidone acts as an antagonist, binding with high affinity to its primary targets. The antagonism of D2 and 5-HT2A receptors is thought to improve cognition and reduce the negative symptoms of psychoses . The antagonism of 5-HT7 receptors is distinctive to Lurasidone and contributes to its unique pharmacological profile .
Biochemical Pathways
This can lead to changes in neurotransmission and neuronal firing rates, which can ultimately affect behavior and cognition .
Pharmacokinetics
Lurasidone is administered once daily, and its pharmacokinetic profile requires administration with food . In healthy subjects, a 40 mg dose results in peak plasma concentrations in 1–3 hours, and it has a mean elimination half-life of 18 hours . The drug is mostly eliminated in the feces and is approximately 99% bound to serum plasma proteins .
Result of Action
The molecular and cellular effects of Lurasidone’s action are complex and involve changes in neurotransmission and neural circuitry. By antagonizing D2, 5-HT2A, and 5-HT7 receptors, and partially agonizing 5-HT1A receptors, Lurasidone can modulate neurotransmitter systems and neural circuits involved in mood, cognition, and behavior . This can lead to reductions in the symptoms of schizophrenia and bipolar depression .
Action Environment
The action, efficacy, and stability of Lurasidone can be influenced by various environmental factors. For instance, the drug’s bioavailability is significantly affected by food intake, with higher bioavailability observed when the drug is taken with at least 350 kcal of food . Additionally, the drug’s metabolism can be affected by the presence of other drugs that induce or inhibit CYP3A4, the primary enzyme responsible for its metabolism .
Safety and Hazards
Lurasidone is associated with a lower propensity for metabolic side effects (in particular, weight gain) and hyperprolactinaemia than most other atypical antipsychotics . Most side effects with lurasidone (such as somnolence) are transitory, easily managed and/or ameliorated by dose adjustment . Akathisia and extrapyramidal symptoms may occur in a minority of patients .
Direcciones Futuras
Lurasidone is currently the most efficacious and acceptable dose for acute schizophrenia . Its maximal effective doses may be higher than 160 mg/day . Current clinical guidelines recommend lurasidone as the first-line treatment in the acute and long-term management of schizophrenia in both adult and paediatric populations .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Lurasidone Sulfone involves the oxidation of Lurasidone to form the corresponding sulfone derivative.", "Starting Materials": [ "Lurasidone", "Oxidizing agent (e.g. m-chloroperbenzoic acid, hydrogen peroxide, or sodium periodate)", "Solvent (e.g. methanol, acetonitrile, or dichloromethane)", "Base (e.g. sodium hydroxide or potassium carbonate)", "Sulfur source (e.g. elemental sulfur or sodium sulfide)" ], "Reaction": [ "Dissolve Lurasidone in the solvent and add the oxidizing agent to the reaction mixture.", "Stir the mixture at room temperature or at elevated temperature for a specific period of time until the reaction is complete.", "Add the base and the sulfur source to the reaction mixture and stir for an additional period of time.", "Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] } | |
Número CAS |
1644295-09-9 |
Nombre del producto |
Lurasidone Sulfone |
Fórmula molecular |
C28H36N4O4S |
Peso molecular |
524.68 |
InChI |
InChI=1S/C28H36N4O4S/c33-27-24-18-9-10-19(15-18)25(24)28(34)32(27)17-21-6-2-1-5-20(21)16-30-11-13-31(14-12-30)26-22-7-3-4-8-23(22)37(35,36)29-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2 |
Clave InChI |
MAVBUKOHERNHBQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43)CN5C(=O)C6C7CCC(C7)C6C5=O |
Sinónimos |
2-((2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-[2-[2-[Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-N-[2-(1,1-dimethylethoxy)-2-oxoethyl]-glycine 1,1-dimethylethyl ester](/img/structure/B570786.png)


![4-Propylbenzo[g][1,4]benzoxazin-9-ol](/img/structure/B570790.png)


![methyl N-[(1R,4Z,8S,12S,13E)-1,8,12-trihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B570794.png)
![Manganate(1-), [4-[(2,5-dichloro-4-sulfophenyl)azo-kappaN1]-4,5-dihydro-5-(oxo-kappaO)-1-phenyl-1H-pyrazole-3-carboxylato(3-)]-, hydrogen](/img/structure/B570797.png)